molecular formula C8H8N2O2 B15335985 3-Amino-4-methoxybenzisoxazole

3-Amino-4-methoxybenzisoxazole

Katalognummer: B15335985
Molekulargewicht: 164.16 g/mol
InChI-Schlüssel: WEYFTYPCAHOVRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-4-methoxybenzisoxazole is a heterocyclic compound featuring an isoxazole ring substituted with amino and methoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methoxybenzisoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-nitro-4-methoxybenzoic acid with aniline, followed by reduction to yield the desired compound . The reaction conditions often involve the use of alkaline reagents and methanol as a solvent.

Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and reducing costs. The process generally involves multi-step synthesis, starting from readily available raw materials and employing efficient catalytic systems to ensure high product purity and minimal environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-4-methoxybenzisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

3-Amino-4-methoxybenzisoxazole has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Amino-4-methoxybenzisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Eigenschaften

Molekularformel

C8H8N2O2

Molekulargewicht

164.16 g/mol

IUPAC-Name

4-methoxy-2,1-benzoxazol-3-amine

InChI

InChI=1S/C8H8N2O2/c1-11-6-4-2-3-5-7(6)8(9)12-10-5/h2-4H,9H2,1H3

InChI-Schlüssel

WEYFTYPCAHOVRW-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC2=NOC(=C21)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.